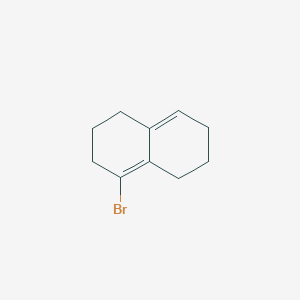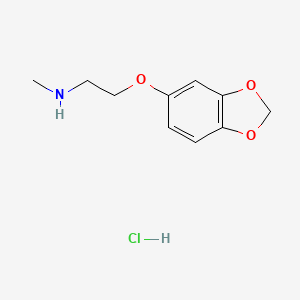
2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which is reacted with an appropriate halogenated ethanamine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter systems, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with receptors and enzymes in the nervous system.
相似化合物的比较
Similar Compounds
1,3-benzodioxole derivatives: These compounds share the benzodioxole core structure and may have similar chemical properties.
N-methylethanamine derivatives: Compounds with similar ethanamine structures can exhibit comparable biological activities.
Uniqueness
What sets 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride apart is its unique combination of the benzodioxole and N-methylethanamine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
325172-12-1 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-4-5-12-8-2-3-9-10(6-8)14-7-13-9;/h2-3,6,11H,4-5,7H2,1H3;1H |
InChI 键 |
KESMUITXLKYWJH-UHFFFAOYSA-N |
规范 SMILES |
CNCCOC1=CC2=C(C=C1)OCO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


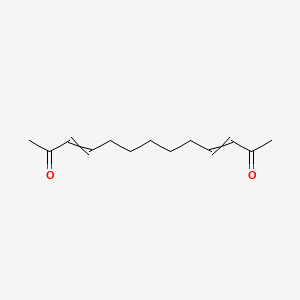
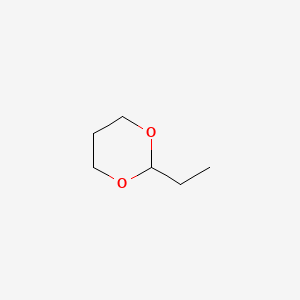
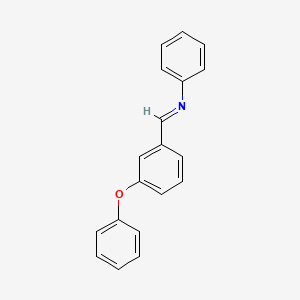
![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
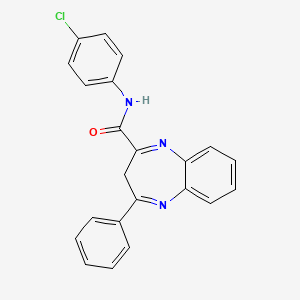
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
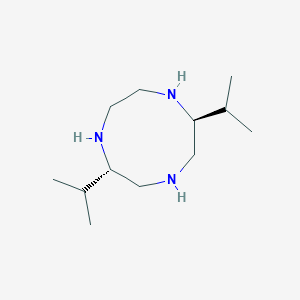

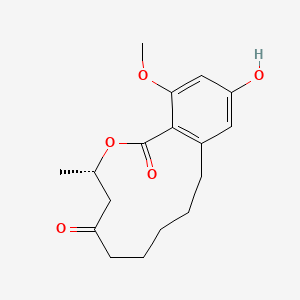
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
